molecular formula C28H26N8O B610974 N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine CAS No. 1128096-91-2

N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine

Katalognummer: B610974
CAS-Nummer: 1128096-91-2
Molekulargewicht: 490.571
InChI-Schlüssel: QDMXVKKPYBGIAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SR-3306 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of SR-3306 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SR-3306 unterliegt hauptsächlich Substitutionsreaktionen, bei denen spezifische funktionelle Gruppen eingeführt oder modifiziert werden, um seine inhibitorische Aktivität gegen JNK zu verbessern. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, abhängig von den experimentellen Bedingungen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von SR-3306 verwendet werden, sind organische Lösungsmittel wie Dimethylsulfoxid (DMSO), Katalysatoren wie Palladium auf Kohlenstoff und Oxidationsmittel wie Wasserstoffperoxid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit SR-3306 entstehen, sind seine verschiedenen Analoga und Derivate, die auf ihre biologische Aktivität und Selektivität getestet werden. Diese Produkte sind entscheidend für das Verständnis der Struktur-Wirkungs-Beziehung und die Optimierung des therapeutischen Potenzials der Verbindung .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a pyrimidine moiety , a triazole ring , and a morpholine group , which contribute to its unique properties and biological interactions. The molecular formula is C28H26N8C_{28}H_{26}N_8 with a molecular weight of approximately 446.5g/mol446.5\,g/mol . The synthesis typically involves multi-step organic synthesis techniques, which may include the coupling of various precursors to form the desired structure .

Oncology Applications

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of protein kinases involved in cancer cell proliferation and survival pathways. It has been shown to interfere with specific signaling pathways critical for cancer growth, making it a candidate for further studies in cancer therapeutics .

Antimicrobial and Anti-inflammatory Potential

In addition to its oncological applications, N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine may also possess antimicrobial and anti-inflammatory properties due to its diverse structural characteristics. This broad spectrum of activity opens avenues for research into other therapeutic areas beyond oncology .

In Vitro Studies

Several studies have explored the efficacy of this compound against various cancer cell lines. For instance, it has been tested against acute myeloid leukemia cell lines (MV4-11), demonstrating significant cytotoxic effects at specific concentrations .

Drug Development Insights

The compound has been evaluated under protocols established by the National Cancer Institute (NCI), where it exhibited promising antimitotic activity against human tumor cells. The results indicated mean GI50/TGI values that suggest its potential as a lead compound for further drug development .

Data Table: Summary of Biological Activities

Activity Type Details
Primary Application Oncology (protein kinase inhibition)
Additional Uses Potential antimicrobial and anti-inflammatory applications
Mechanism Inhibition of specific signaling pathways via protein kinase interaction
Tested Cell Lines MV4-11 (acute myeloid leukemia), other human tumor cells
NCI Evaluation Promising antimitotic activity with specific GI50/TGI values

Wirkmechanismus

SR-3306 exerts its effects by selectively inhibiting the activity of c-Jun N-terminal kinases (JNK1, JNK2, and JNK3). These kinases are involved in the phosphorylation of various substrates, including transcription factors like c-Jun and activating transcription factor 2 (ATF-2). By inhibiting JNK, SR-3306 prevents the phosphorylation of these substrates, thereby modulating gene expression and cellular responses to stress .

Biologische Aktivität

N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine is a synthetic organic compound with notable biological activity, particularly in oncology. Its complex structure includes a pyrimidine moiety, a triazole ring, and a morpholine group, which contribute to its interactions with various biological targets.

Structural Characteristics

The molecular formula of this compound is C28H26N8O, indicating a rich nitrogen content that is often associated with biological activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

Research has identified that this compound primarily acts as a kinase inhibitor , interfering with signaling pathways crucial for cancer cell proliferation and survival. The specific kinases targeted include those involved in the PI3K/AKT and MAPK pathways, which are often dysregulated in cancerous cells.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits cancer cell proliferation by targeting specific kinases.
Anti-inflammatory Potential applications in reducing inflammation due to its structural features.
Antimicrobial Exhibits activity against various microbial strains based on preliminary studies.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values reported range from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Studies :
    • Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, specifically caspase 3/7 . This apoptotic effect is crucial for its potential use in cancer therapies.
  • Binding Affinity :
    • Interaction studies utilizing surface plasmon resonance (SPR) indicated strong binding affinities between the compound and its kinase targets, which are essential for understanding its pharmacodynamics .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound Name Structural Features Biological Activity
4-(3-Morpholin-4-ylphenyl)-6-(3-pyridinyloxy)-1H-pyrimidineMorpholine group, pyrimidine coreAnticancer activity
N-(4-Methylpiperazin-1-yl)-5-(pyridin-3-yloxy)-pyrimidinPiperazine instead of morpholineKinase inhibition
6-Methylpyridin-3-yloxy-pyrimidin derivativesSimilar pyridine and pyrimidine structuresVarious biological activities

Eigenschaften

IUPAC Name

N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N8O/c1-20-5-6-22(18-30-20)27-31-19-36(34-27)24-9-7-23(8-10-24)32-28-29-12-11-26(33-28)21-3-2-4-25(17-21)35-13-15-37-16-14-35/h2-12,17-19H,13-16H2,1H3,(H,29,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMXVKKPYBGIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC(=CC=C5)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
Reactant of Route 3
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
Customer
Q & A

Q1: What is the primary mechanism of action of SR-3306?

A1: SR-3306 is a selective inhibitor of c-Jun N-terminal kinases (JNKs) [, , ]. JNKs are a family of stress-activated kinases that play a role in apoptosis (programmed cell death) and inflammation. By inhibiting JNKs, SR-3306 is believed to exert neuroprotective effects, particularly in models of Parkinson's disease and ischemia/reperfusion injury.

Q2: What evidence suggests that SR-3306 can cross the blood-brain barrier?

A2: A study investigating the effects of SR-3306 in a rat model of Parkinson's disease found that administration of the compound resulted in steady-state brain levels of 347 nM after 14 days of treatment []. This concentration was approximately two-fold higher than the cell-based IC50 for SR-3306, indicating that it can effectively reach the brain at therapeutically relevant levels.

Q3: How does SR-3306 compare to other JNK inhibitors in terms of selectivity?

A3: While the provided abstracts don't offer detailed comparisons with other specific JNK inhibitors, they highlight SR-3306's selectivity for JNKs over other kinases like p38 [, ]. Notably, research efforts have focused on developing SR-3306 and similar compounds with increased selectivity for the JNK2/3 isoforms, which are particularly implicated in neuronal cell death [].

Q4: What preclinical evidence supports the potential therapeutic use of SR-3306?

A4: Preclinical studies in animal models have shown promising results:

  • Parkinson's Disease Model: In a rat model of Parkinson's disease, SR-3306 significantly reduced the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum []. This protection translated into improved behavioral outcomes, as evidenced by reduced d-amphetamine-induced circling.
  • Ischemia/Reperfusion Injury Model: In a rat model of ischemia/reperfusion injury, SR-3306 reduced infarct volume and decreased markers of cardiac damage []. It also reduced the number of TUNEL-positive nuclei in the heart, indicating a reduction in cell death.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.